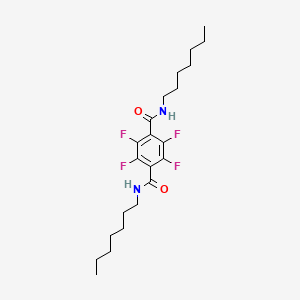![molecular formula C19H22N2O B15016043 N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide is an organic compound with the molecular formula C19H22N2O It is a hydrazone derivative, characterized by the presence of a hydrazide functional group attached to a phenylacetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-methylacetophenone and 2-phenylacetohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound may interact with cellular proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide
- N’-[(1E)-1-(4-Methylphenyl)ethylidene]-2-phenylacetohydrazide
Uniqueness
N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide is unique due to its specific structural features, such as the butylidene linkage and the presence of both phenyl and methyl groups.
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-methylphenyl)butylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C19H22N2O/c1-3-7-18(17-12-10-15(2)11-13-17)20-21-19(22)14-16-8-5-4-6-9-16/h4-6,8-13H,3,7,14H2,1-2H3,(H,21,22)/b20-18+ |
Clave InChI |
IWXPKADWNAKFIL-CZIZESTLSA-N |
SMILES isomérico |
CCC/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)C |
SMILES canónico |
CCCC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15015967.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15015976.png)
![4-(4-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B15015982.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
![4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15015994.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016005.png)

![1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
![(3E)-N-(2,4-dimethoxyphenyl)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15016040.png)
![(4E,4'E)-4,4'-{biphenyl-4,4'-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B15016050.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016056.png)
